![molecular formula C7H6N2 B1244164 2H-benzimidazole CAS No. 272-94-6](/img/structure/B1244164.png)
2H-benzimidazole
Overview
Description
2H-benzimidazole, also known as 1H-1,3-Benzimidazole, is a heterocyclic aromatic organic compound. This bicyclic compound consists of fused rings of benzene and imidazole . It appears as a white solid in the form of tabular crystals . It is an important heterocyclic compound used to design and synthesize novel bioactive compounds .
Synthesis Analysis
Benzimidazole is produced by the condensation of o-phenylenediamine with formic acid . 2-substituted derivatives are obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation . A study reported a simple process to synthesize and separate 2-(substituted-phenyl) benzimidazole derivatives with high yield and efficiency . Another study reported the synthesis of benzimidazole-2-thione derivatives using a reaction between the macrocyclic aminal and various nucleophiles in the presence of carbon disulfide .
Molecular Structure Analysis
The molecular structure of 2H-benzimidazole derivatives was determined using techniques such as FTIR, 1H-NMR, 13C-NMR, and Mass spectroscopy . The molecular structures of some derivatives were confirmed by X-ray single crystallography .
Chemical Reactions Analysis
Benzimidazole is a base and can be deprotonated with stronger bases . It can also be alkylated and serves as a ligand in coordination chemistry . A study reported the accelerated synthesis of benzimidazole and its derivatives in the ambient atmosphere . The reactions were accelerated by orders of magnitude in comparison to the bulk .
Physical And Chemical Properties Analysis
2H-benzimidazole has a molar mass of 118.14 g/mol . It has a melting point of 170 to 172 °C . The acidity (pKa) is 12.8 for benzimidazole and 5.6 for the conjugate acid .
Scientific Research Applications
Antimicrobial and Anticancer Properties
2H-benzimidazole derivatives demonstrate potential as antimicrobial agents and anticancer drugs. For example, benzimidazole-5-(aryldiazenyl)thiazole derivatives show notable efficacy against pathogenic bacteria like Staphylococcus aureus and Escherichia coli, as well as cytotoxicity against human liver cancer cell lines (HepG2) and human hepatocyte carcinoma cells at high concentrations (Khalifa et al., 2018).
Anti-Trypanosomatid Activity
2H-benzimidazole 1,3-dioxides have been identified as a new family of water-soluble agents with significant in vitro activities against trypanosomatid parasites (Trypanosoma cruzi and Leishmania spp.), showing promise in targeting these parasites selectively (Boiani et al., 2006).
Anti-Inflammatory Potential
Benzimidazole derivatives have shown significant potential as anti-inflammatory agents. The synthesis of novel 2‐mercaptobenzimidazole amino acid conjugates has demonstrated potent analgesic and anti-inflammatory activities, with reduced gastrointestinal adverse effects, which are common with traditional benzimidazole-based drugs (Khan et al., 2020).
Antifungal and Anthelmintic Applications
The role of benzimidazoles as fungicides and anthelmintic drugs in agriculture and veterinary medicine has been well-documented. They act as specific inhibitors of microtubule assembly, binding to the tubulin molecule, which is crucial in fungal cell biology and molecular genetics (Davidse, 1986). Additionally, benzimidazole drugs like albendazole and mebendazole are effective against various parasites and have shown less toxicity to bone marrow progenitors compared to other drugs (Nassiri et al., 1996).
Topoisomerase II Catalytic Inhibitors
Benzimidazole-chalcone hybrids (BCHs) have been designed and synthesized as non-intercalative inhibitors of type II topoisomerase (Topo II). These BCHs showed good inhibitory effects in DNA relaxation assays and anti-proliferative effects in tumor cell lines, indicating their potential as anti-tumor drugs (Zhou et al., 2020).
Antiviral Properties
Benzimidazole nucleosides such as 1263W94 have demonstrated potent inhibition of human cytomegalovirus (HCMV) replication, with a unique mode of action distinct from other antiviral drugs. This compound exhibits significant antiviral potency against both laboratory HCMV strains and clinical isolates, including those resistant to other treatments (Biron et al., 2002).
Mechanism of Action
Safety and Hazards
Benzimidazole is classified as Acute toxicity, Oral (Category 4), H302, and Short-term (acute) aquatic hazard (Category 3), H402 . It is harmful if swallowed and harmful to aquatic life . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water .
properties
IUPAC Name |
2H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-2-4-7-6(3-1)8-5-9-7/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMVLMCSXDIGSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N=C2C=CC=CC2=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90429529 | |
Record name | 2H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90429529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
272-94-6 | |
Record name | 2H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90429529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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